

(N)-Methanocarba-NECA: A Technical Guide to Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(N)-Methanocarba-NECA (**Mcp-neca**) is a potent and selective adenosine receptor agonist. It is a derivative of the non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) characterized by the replacement of the ribose sugar moiety with a rigid bicyclo[3.1.0]hexane system. This structural modification locks the molecule in a North (N) conformation, which is preferred for binding to adenosine receptors, particularly the A3 subtype. This modification significantly enhances its affinity and selectivity for the A3 adenosine receptor, making it a valuable tool for studying the physiological and pathophysiological roles of this receptor and a lead compound for the development of novel therapeutics targeting conditions such as inflammation, cancer, and ischemia. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of (N)-Methanocarba-NECA and related compounds.

Discovery and Rationale for Design

The discovery of (N)-Methanocarba-NECA was driven by the need for more selective agonists for the A3 adenosine receptor. The parent compound, NECA, is a high-affinity agonist at all four adenosine receptor subtypes (A1, A2A, A2B, and A3), which limits its utility in discerning the specific roles of the A3 receptor.

The key innovation in the design of (N)-Methanocarba-NECA was the introduction of the bicyclo[3.1.0]hexane pseudosugar. This rigid scaffold constrains the conformation of the



molecule, forcing it into the "North" (N) puckering conformation of the ribose ring. This conformation was hypothesized to be the bioactive conformation for A3 receptor binding. This structural constraint led to a significant increase in both affinity and selectivity for the A3 receptor over other adenosine receptor subtypes.

Synthesis of (N)-Methanocarba-NECA

The synthesis of (N)-Methanocarba-NECA is a multi-step process that involves two key stages: the synthesis of the bicyclo[3.1.0]hexane pseudosugar precursor and the subsequent coupling of this precursor to a suitably functionalized purine base. While a complete, detailed protocol for the synthesis of (N)-Methanocarba-NECA is not available in a single public source, the general synthetic strategy can be outlined based on published methodologies for analogous compounds.

Synthesis of the Bicyclo[3.1.0]hexane Precursor

A detailed protocol for the synthesis of a key carbobicyclic pseudosugar precursor has been described. The synthesis starts from a readily available starting material and involves several steps to construct the bicyclo[3.1.0]hexane ring system with the correct stereochemistry.

Experimental Protocol: Synthesis of the Carbobicyclic Pseudosugar Precursor (General Outline)

- Step 1: Starting Material to Bicyclic Intermediate: The synthesis often begins with a commercially available chiral starting material, which undergoes a series of reactions including cyclopropanation to form the bicyclo[3.1.0]hexane core.
- Step 2: Functional Group Manipulations: The initial bicyclic intermediate is then subjected to a series of functional group transformations to introduce the necessary hydroxyl and other functional groups with the correct stereochemistry required for coupling with the nucleobase.
 This may involve protection and deprotection steps to ensure regionselectivity.

Coupling of the Pseudosugar to the Purine Base and Final Steps

The key step in the synthesis of (N)-Methanocarba-NECA is the coupling of the bicyclo[3.1.0]hexane precursor with a purine derivative. This is typically achieved through a



Mitsunobu reaction, followed by further modifications to install the 5'-N-ethylcarboxamido group.

Experimental Protocol: Mitsunobu Reaction and Final Synthesis (General Outline)

- Step 1: Mitsunobu Reaction: The bicyclo[3.1.0]hexane precursor (an alcohol) is reacted with a purine base (e.g., 6-chloropurine or a protected adenine derivative) in the presence of triphenylphosphine (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at 0°C to room temperature. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.
- Step 2: N6-Substitution: If a 6-chloropurine derivative was used, the chloro group is then displaced with an appropriate amine to introduce the desired substituent at the N6 position of the adenine ring.
- Step 3: Elaboration of the 5'-Position: The functional group at the 5'-position of the pseudosugar is then converted to the N-ethylcarboxamide. This typically involves hydrolysis of an ester precursor to the carboxylic acid, followed by amide coupling with ethylamine.
- Step 4: Deprotection and Purification: Finally, any protecting groups are removed, and the final product is purified, typically by column chromatography.

Pharmacological Properties

(N)-Methanocarba-NECA is a potent and selective A3 adenosine receptor agonist. The methanocarba modification significantly enhances its affinity for the human A3 receptor. While a comprehensive dataset for (N)-Methanocarba-NECA is not readily available in a single source, the following table summarizes representative binding affinity data for NECA and highlights the expected trend for its methanocarba analogue.

Quantitative Data

Table 1: Binding Affinities (Ki) of NECA at Human Adenosine Receptors



Compound	A1 Ki (nM)	A2A Ki (nM)	A2B EC50 (μM)	A3 Ki (nM)
NECA	14	20	2.4	6.2

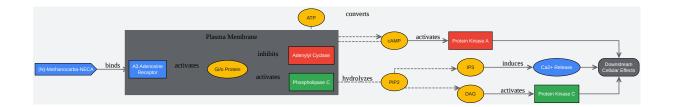
Note: The data for (N)-Methanocarba-NECA is expected to show a significantly lower Ki value (higher affinity) for the A3 receptor and likely higher Ki values for A1, A2A, and A2B receptors, indicating increased A3 selectivity.

Signaling Pathways

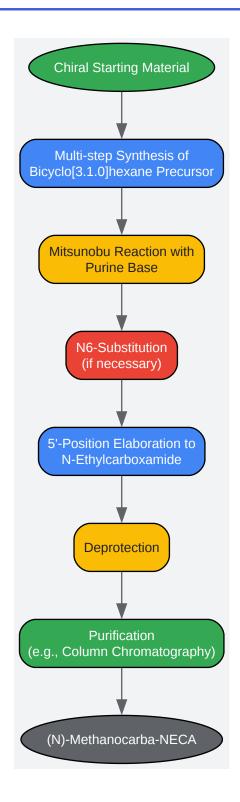
As an A3 adenosine receptor agonist, (N)-Methanocarba-NECA exerts its effects by activating this G protein-coupled receptor (GPCR). The A3 receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of the A3 receptor can also lead to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Visualization of the A3 Adenosine Receptor Signaling Pathway

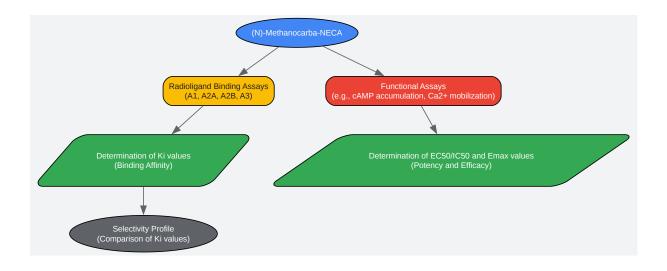












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